

An In-depth Technical Guide to the Core of Serotonin

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Compound of Interest

Compound Name: *Heritonin*

Cat. No.: *B047638*

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Disclaimer: Initial searches for "**Heritonin**" did not yield any relevant scientific data, suggesting a possible misspelling. The following technical guide is based on the wealth of information available for Serotonin (5-hydroxytryptamine), a structurally and functionally significant monoamine neurotransmitter, which is presumed to be the intended subject of the query.

This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular structure, physicochemical properties, experimental protocols, and key signaling pathways of Serotonin.

Molecular Structure and Identification

Serotonin, systematically named 3-(2-aminoethyl)-1H-indol-5-ol, is a biogenic amine derived from the amino acid tryptophan.[1][2] Its core structure consists of an indole ring hydroxylated at the 5-position with an ethylamine side chain attached at the 3-position.[3] This structure imparts both hydrophilic and lipophilic characteristics to the molecule.[4]

The molecular structure of Serotonin is presented below:


Figure 1: Chemical Structure of Serotonin 

Table 1: Molecular Identifiers for Serotonin

Identifier	Value
IUPAC Name	3-(2-aminoethyl)-1H-indol-5-ol
Chemical Formula	C ₁₀ H ₁₂ N ₂ O
Molar Mass	176.215 g/mol
CAS Number	50-67-9
PubChem CID	5202
SMILES	<chem>C1=CC2=C(C=C1O)C(=CN2)CCN</chem>
InChI	InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2

Physicochemical and Spectroscopic Data

The physicochemical properties of Serotonin are crucial for its biological activity, distribution, and metabolism. Spectroscopic data are vital for its identification and quantification in biological samples.

Table 2: Physicochemical Properties of Serotonin

Property	Value
Appearance	White powder
Melting Point	167.7 °C (333.9 °F; 440.8 K)
Boiling Point	416 ± 30 °C (at 760 Torr)
Water Solubility	25.5 mg/mL
logP	0.21
pKa (ammonium group)	9.97 (in aqueous solution at 23.5 °C)
pKa (phenolic hydroxyl group)	10.16 (in aqueous solution at 23.5 °C)

Table 3: Spectroscopic Data for Serotonin

Spectroscopic Technique	Key Observations
^1H NMR (600 MHz, Water, pH 7.0)	Shifts [ppm]: 7.40, 3.30, 7.10, 7.28, 3.11, 6.86, 3.32, 6.87, 3.10, 7.42, 6.86, 6.87, 3.09, 7.09, 3.29[5]
^{13}C NMR	Spectra available in public databases such as SpectraBase.[6]
Mass Spectrometry (GC-MS)	Molecular Ion Peak: m/z 176.[7] Key Fragment: m/z 146.
Infrared (IR) Spectroscopy	Characteristic bands observed at 3500-3300 cm^{-1} (N-H stretching of indole ring and ethylamine). Bending vibrations of N-H are seen at 3000-3500 cm^{-1} . [3]
Fluorescence Spectroscopy	Excitation Maxima: 295 nm. Emission Maxima: 330 nm.[3]

Experimental Protocols

This section details methodologies for the extraction, quantification, and analysis of Serotonin and its receptor interactions.

Protocol 1: Perchloric Acid Extraction from Platelets[8]

- Objective: To extract total platelet serotonin efficiently.
- Procedure:
 1. Prepare platelet pellets from blood samples.
 2. Homogenize the platelet pellets in ice-cold perchloric acid.
 3. Centrifuge the homogenate to precipitate proteins.
 4. Collect the supernatant containing serotonin for further analysis.

- Advantages: This method yields a higher recovery of endogenous platelet serotonin (97% recovery of standard amounts) compared to older methods like ZnSO₄ precipitation. The resulting extract can also be used for the analysis of other platelet constituents.[8]

Protocol 2: Extraction from Brain Tissue for HPLC Analysis[9]

- Objective: To extract serotonin and other neurotransmitters from brain tissue for simultaneous quantification.
- Procedure:
 1. Homogenize brain tissue samples in 0.1 M perchloric acid.
 2. Centrifuge the homogenate at high speed (e.g., 43,000 rpm) for 15 minutes.
 3. Filter the supernatant through a 0.25 µm nylon filter.
 4. The filtered supernatant is then ready for injection into the HPLC system.

Protocol 3: HPLC with UV Detection for Brain Tissue[9]

- Objective: Simultaneous estimation of norepinephrine and serotonin in mouse brain.
- Chromatographic Conditions:
 - Column: C18 column.
 - Mobile Phase: 0.05% formic acid and acetonitrile (90:10, v/v).
 - Flow Rate: 1 mL/min.
 - Detection: UV detector.
- Validation: The method is validated for linearity, accuracy, repeatability, precision, and robustness according to ICH guidelines. Linearity was established in the range of 31.25–4000 ng/mL for serotonin.[9]

Protocol 4: LC-MS/MS for Serotonin and Metabolites in Plasma[10]

- Objective: Multiplex quantification of serotonin and its metabolites in human plasma.
- Sample Preparation:
 1. Protein precipitation of plasma samples.
 2. Solid-phase extraction (SPE) for cleanup and concentration of analytes.
- LC-MS/MS Conditions:
 - Utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS).
 - The method is sensitive, with a lower limit of quantification (LLOQ) for serotonin of 2.2 nM. [\[10\]](#)
- Application: This assay allows for the detailed study of serotonin and melatonin metabolism and can be used to identify potential biomarkers for neuroendocrine tumors.[\[10\]](#)

Protocol 5: Radioligand Binding Assay for 5-HT_{2a} Receptor[\[11\]](#)[\[12\]](#)

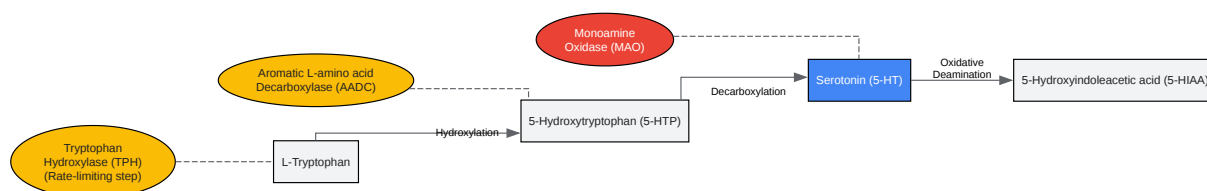
- Objective: To determine the binding affinity of a compound for the 5-HT_{2a} receptor.
- Materials:
 - Cell membranes expressing the human 5-HT_{2a} receptor.
 - Radioligand: [³H]Ketanserin.
 - Test compound at various concentrations.
 - Non-specific binding agent (e.g., high concentration of an unlabeled antagonist).
- Procedure:
 1. Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well microplate.

2. Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and unbound radioligand.
 3. Wash the filters with ice-cold buffer.
 4. Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis:
 1. Calculate specific binding by subtracting non-specific binding from total binding.
 2. Plot the percentage of specific binding against the logarithm of the test compound concentration.
 3. Determine the IC_{50} value using non-linear regression.
 4. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$.[\[11\]](#)

Signaling Pathways

Serotonin exerts its diverse physiological effects by binding to a family of at least 14 distinct receptor subtypes, all of which are G-protein coupled receptors (GPCRs) except for the 5-HT₃ receptor, which is a ligand-gated ion channel.[\[2\]](#)[\[13\]](#) The signaling cascades initiated by two of the most studied receptors, 5-HT_{1a} and 5-HT_{2a}, are detailed below.

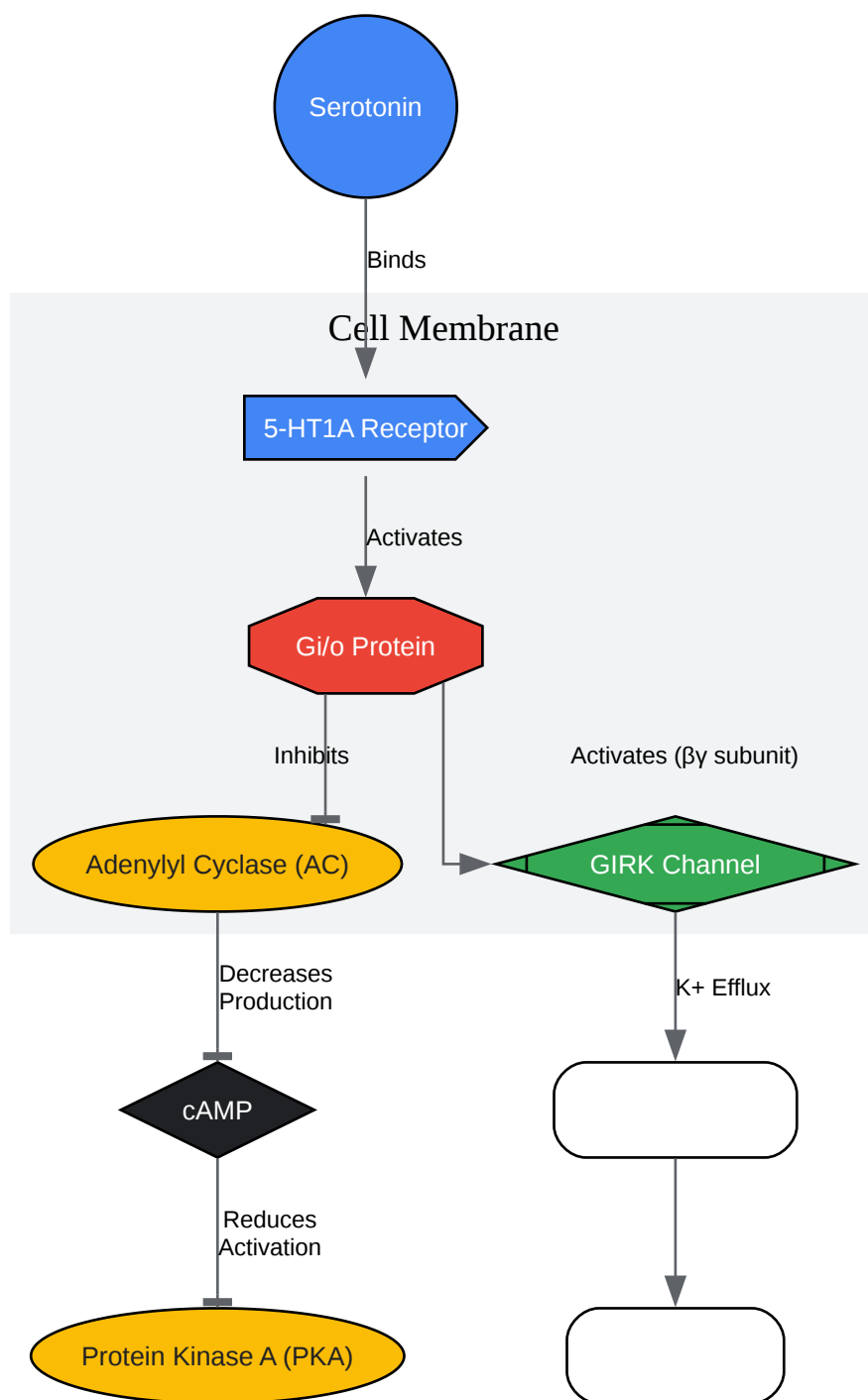
The synthesis of serotonin begins with the essential amino acid L-tryptophan.[\[14\]](#) The rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[\[14\]](#)[\[15\]](#) 5-HTP is then decarboxylated to serotonin by aromatic L-amino acid decarboxylase.[\[4\]](#) Serotonin is primarily metabolized by monoamine oxidase (MAO) to 5-hydroxyindoleacetic acid (5-HIAA).[\[15\]](#)[\[16\]](#)



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Caption: Biosynthesis and major metabolic pathway of Serotonin.

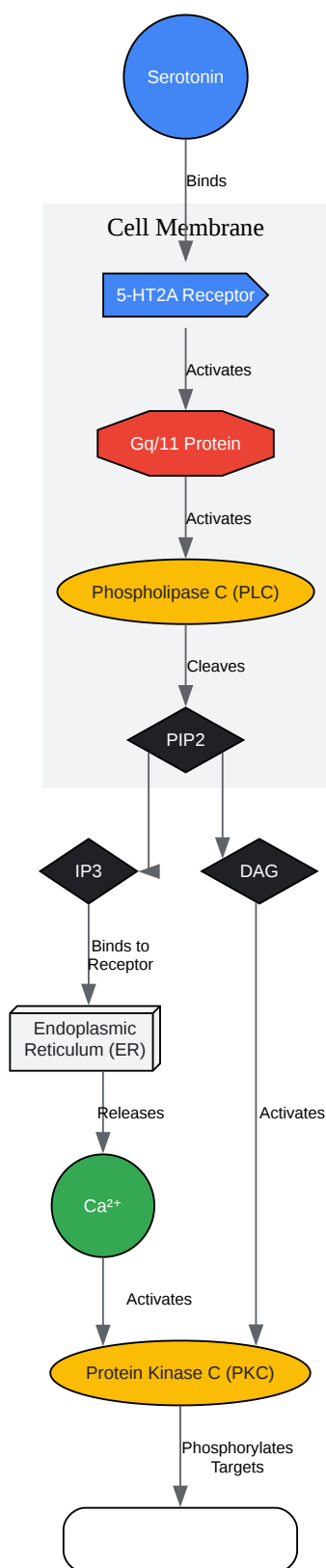
The 5-HT_{1a} receptor is a Gi/o-coupled receptor.[1] Its activation generally leads to inhibitory neuronal responses.



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Caption: Simplified 5-HT_{1a} receptor signaling cascade.

The 5-HT_{2a} receptor is a Gq/11-coupled receptor, and its activation is typically excitatory.[17]



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Caption: Simplified 5-HT_{2a} receptor signaling cascade.

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